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UDP-N-acetyl-D-glucosamine -

UDP-N-acetyl-D-glucosamine

Catalog Number: EVT-8909370
CAS Number:
Molecular Formula: C17H27N3O17P2
Molecular Weight: 607.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-N-acetyl-alpha-D-glucosamine is a UDP-amino sugar having N-acetyl-alpha-D-glucosamine as the amino sugar component. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is functionally related to an UDP-D-glucosamine. It is a conjugate acid of an UDP-N-acetyl-alpha-D-glucosamine(2-).
Uridine-diphosphate-N-acetylglucosamine is a natural product found in Helianthus tuberosus, Caenorhabditis elegans, and other organisms with data available.
Uridine diphosphate-N-acetylglucosamine is a metabolite found in or produced by Saccharomyces cerevisiae.
Serves as the biological precursor of insect chitin, of muramic acid in bacterial cell walls, and of sialic acids in mammalian glycoproteins.
Source

UDP-N-acetyl-D-glucosamine is synthesized primarily from fructose-6-phosphate, glutamine, acetyl-CoA, and uridine triphosphate. This compound is found in various organisms, including bacteria, fungi, and mammals, highlighting its fundamental biological importance across different life forms .

Classification

UDP-N-acetyl-D-glucosamine belongs to the class of sugar nucleotides and is classified under the broader category of amine and polyamine biosynthesis. It is a key precursor for the biosynthesis of several polysaccharides and glycoproteins .

Synthesis Analysis

Methods

The synthesis of UDP-N-acetyl-D-glucosamine occurs through a series of enzymatic reactions:

  1. Conversion of Fructose-6-Phosphate to Glucosamine-6-Phosphate: This reaction is catalyzed by glutamine:fructose-6-phosphate amidotransferase.
  2. N-Acetylation: Glucosamine-6-phosphate is then acetylated to form N-acetylglucosamine-6-phosphate by the action of glucosamine-6-phosphate acetyltransferase.
  3. Isomerization: The N-acetylated product is isomerized to N-acetylglucosamine-1-phosphate by phosphoacetylglucosamine mutase.
  4. Formation of UDP-N-acetyl-D-glucosamine: Finally, N-acetylglucosamine-1-phosphate reacts with uridine triphosphate to yield UDP-N-acetyl-D-glucosamine .

Technical Details

This biosynthetic pathway involves multiple enzymes and can be influenced by various metabolic factors such as nutrient availability and cellular energy status. The regulation of these enzymes ensures that UDP-N-acetyl-D-glucosamine levels are maintained according to cellular needs .

Molecular Structure Analysis

Structure

UDP-N-acetyl-D-glucosamine has a complex molecular structure characterized by a uridine moiety linked to an N-acetyl-D-glucosamine unit via a diphosphate bond. Its chemical formula is C_14H_19N_3O_13P_2, and it has a molecular weight of approximately 507.24 g/mol.

Data

The structural features include:

  • Functional Groups: Contains an amine group, hydroxyl groups, and an acetyl group.
  • Stereochemistry: The molecule exhibits chirality due to the presence of multiple asymmetric carbon centers .
Chemical Reactions Analysis

Reactions

UDP-N-acetyl-D-glucosamine participates in several important biochemical reactions:

  • Glycosylation: Acts as a donor substrate for glycosyltransferases in the synthesis of glycoproteins and glycolipids.
  • Chitin Biosynthesis: Essential for the polymerization process that forms chitin, particularly in fungal cell walls .

Technical Details

The enzymatic reactions involving UDP-N-acetyl-D-glucosamine are highly specific and regulated. For instance, during glycosylation, the transfer of the sugar moiety occurs through nucleophilic attack by an acceptor molecule on the anomeric carbon of UDP-N-acetyl-D-glucosamine .

Mechanism of Action

Process

UDP-N-acetyl-D-glucosamine functions primarily as a substrate in glycosylation reactions. In these processes:

  1. The nucleotide portion (uridine diphosphate) is released upon transfer of the sugar moiety.
  2. The remaining acceptor molecule becomes glycosylated, resulting in the formation of complex carbohydrates or glycoproteins.

Data

This mechanism is crucial for maintaining cellular functions such as signaling, structural integrity, and immune responses through the modification of proteins and lipids .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with nucleophiles during glycosylation reactions.

Relevant Data or Analyses

Thermodynamic studies indicate that UDP-N-acetyl-D-glucosamine can exist in different tautomeric forms depending on pH and concentration conditions, which may influence its reactivity in biosynthetic pathways .

Applications

Scientific Uses

UDP-N-acetyl-D-glucosamine has several significant applications in scientific research:

  • Biochemical Studies: Used extensively in studying glycosylation processes and enzyme kinetics related to carbohydrate metabolism.
  • Pharmaceutical Research: Targeted for developing novel antibiotics by inhibiting its biosynthetic pathway in pathogenic bacteria.
  • Cell Biology: Serves as a marker for studying cell wall integrity and function in various organisms .
Biosynthesis and Metabolic Pathways

Enzymatic Synthesis of UDP-GlcNAc in Prokaryotic and Eukaryotic Systems

UDP-GlcNAc biosynthesis is conserved across life domains but exhibits mechanistic distinctions. In bacteria, the pathway initiates with fructose-6-phosphate (Fru-6-P) conversion to glucosamine-6-phosphate (GlcN-6-P) via the enzyme GlmS (glucosamine-6-phosphate synthase), using glutamine as an amino donor [6] [10]. Subsequent steps involve:

  • GlmM: Isomerization of GlcN-6-P to glucosamine-1-phosphate (GlcN-1-P)
  • GlmU: Bifunctional enzyme catalyzing acetylation (using acetyl-CoA) to form N-acetylglucosamine-1-phosphate (GlcNAc-1-P), followed by uridylylation (using UTP) to yield UDP-GlcNAc [2] [6].

In eukaryotes, the pathway shares the same core metabolites but employs distinct enzymes:

  • GFAT (Gfat1/2): Analogous to bacterial GlmS, generates GlcN-6-P from Fru-6-P and glutamine [7] [10].
  • GNK (GlcNAc kinase): Phosphorylates free GlcNAc to GlcNAc-6-P (salvage pathway) [10].
  • AGM (Phosphoacetylglucosamine mutase): Converts GlcNAc-6-P to GlcNAc-1-P.
  • UAP (UDP-N-acetylglucosamine pyrophosphorylase): Catalyzes the final uridylylation step [10].

Table 1: Enzymatic Synthesis of UDP-GlcNAc Across Domains

OrganismKey EnzymesUnique Features
BacteriaGlmS, GlmM, GlmUGlmU is bifunctional (acetyl/uridyl transferase); regulated by nitrogen via PTSNtr system [6]
MammalsGFAT1/2, GNA1, AGM1, UAP1Tissue-specific isoforms (e.g., GFAT2 dominant in heart); salvage via GNK [7]
PlantsGFAT1, GNA1, AGM, UAPSingle GFAT1 gene (At3g24090); pollen-specific expression; lethal knockout [10]

Regulation of the Hexosamine Biosynthetic Pathway (HBP) and UDP-GlcNAc Production

UDP-GlcNAc homeostasis is tightly regulated via transcriptional, post-translational, and metabolic mechanisms:

  • Bacteria:
  • GlmS: Repressed by EIIANtr~P under low nitrogen; activated by sRNA GlmY/GlmZ in response to GlcN-6-P levels [6].
  • GlmU: Inhibited by UDP-GlcNAc (end-product feedback) [2].
  • Mammals:
  • Transcriptional control: GFAT expression upregulated by TGF-β, hypoxia, and ER stress [7] [9].
  • Metabolic regulation: UDP-GlcNAc inhibits GFAT via O-GlcNAcylation of key residues [7].
  • Plants:
  • GFAT1 transcriptionally induced by abiotic stress; UDP-GlcNAc levels modulate pollen wall pectin/callose deposition [10].

Table 2: Regulatory Mechanisms of HBP

Regulatory NodeMechanismBiological Impact
GFAT/GlmSAllosteric inhibition (UDP-GlcNAc); riboswitch cleavage (B. subtilis glmS mRNA); phosphorylation (mammalian GFAT Ser243 by AMPK) [6] [9] [10]Flux control into HBP; nutrient sensing
UDP-GlcNAc transporters (SLC35)Downregulated in osteoarthritis cartilage → cytosolic UDP-GlcNAc accumulation [8]Redirects flux from glycosaminoglycan synthesis to O-GlcNAcylation
Salvage pathwayGlcNAc/GlcN uptake via hexokinase/GNK → UDP-GlcNAc synthesis bypassing GFAT [10]Compensates for de novo pathway inhibition

Role of GFAT in Flux Control

Glutamine:fructose-6-phosphate amidotransferase (GFAT) is the rate-limiting HBP gatekeeper:

  • Catalytic Mechanism: Transfers amide nitrogen from glutamine to Fru-6-P via a cysteine-dependent amidotransferase domain, yielding GlcN-6-P and glutamate [10].
  • Regulatory Sites:
  • Mammals: Phosphorylation at Ser205 (cAMP-PK) inhibits activity; Ser243 phosphorylation (AMPK/CaMKII) activates it [7] [9].
  • Plants: AtGFAT1 lacks canonical phosphorylation sites but is feedback-inhibited by UDP-GlcNAc [10].
  • Pathological Significance:
  • Hyper-O-GlcNAcylation due to GFAT overexpression links to insulin resistance and osteoarthritis [8] [9].
  • Bacterial GlmS is a therapeutic target; inhibitors disrupt cell wall biosynthesis [6].

Cross-Talk Between UDP-GlcNAc Biosynthesis and Central Carbon Metabolism

UDP-GlcNAc serves as a metabolic integrator, connecting glycolysis, amino acid, nucleotide, and lipid metabolism:

  • Substrate Pool Integration:
  • Fru-6-P (glycolysis), glutamine (amino acid metabolism), acetyl-CoA (fatty acid oxidation), and UTP (nucleotide pool) converge at HBP [8] [9].
  • Immunometabolic Crosstalk:
  • TLR/RIG-I activation in myeloid cells increases glycolysis → UDP-GlcNAc synthesis → O-GlcNAcylation of MAVS (mitochondrial antiviral signaling), amplifying interferon response [9].
  • T-cell activation elevates UDP-GlcNAc 10-fold, driving OGT-mediated signaling for clonal expansion [3].
  • Stress Adaptation:
  • Oxidative stress (H2O2) increases cytosolic UDP-GlcNAc → O-GlcNAcylation of SIRT1, enhancing stress resistance [4] [8].
  • Senescent chondrocytes in osteoarthritis retain cytosolic UDP-GlcNAc, stabilizing O-GlcNAcylated GATA4 to promote inflammation [8].

Concluding RemarksUDP-GlcNAc exemplifies the deep interconnection between metabolic pathways and cellular signaling. Its synthesis via the HBP is not merely a metabolic endpoint but a dynamic regulatory hub responsive to nutrient status, stress, and immune cues. Future research should explore: 1) Tissue-specific engineering of HBP enzymes for disease modulation, 2) Bacterial GlmU/GlmS inhibitors as novel antibiotics, and 3) UDP-GlcNAc compartmentalization mechanisms in organelle-specific glycosylation.

Properties

Product Name

UDP-N-acetyl-D-glucosamine

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C17H27N3O17P2

Molecular Weight

607.4 g/mol

InChI

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

LFTYTUAZOPRMMI-CFRASDGPSA-N

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

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